![molecular formula C7H13NO4 B12059186 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: is an organic compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the synthesis of more complex molecules. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-methylpropan-2-yl)oxycarbonylamino] group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps :
Condensation Reaction: 2-aminoethanol reacts with tert-butyl chloroformate to form 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol.
Etherification: The resulting 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol undergoes etherification with ethylene glycol to produce 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol.
Acetylation: Finally, 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in drug development and delivery systems, particularly in the synthesis of prodrugs.
Industry: Applied in the production of polymers and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions . The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol
Comparison:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its specific molecular structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between steric hindrance and functional group availability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1 |
InChI Key |
VRPJIFMKZZEXLR-MQIHXRCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13CH2][13C](=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



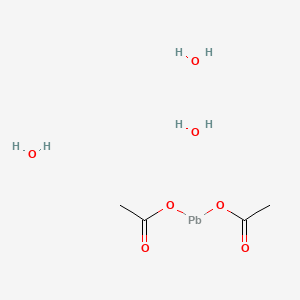
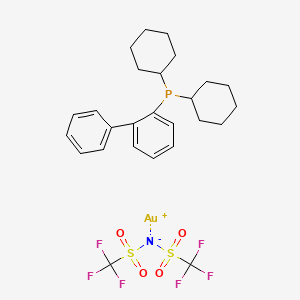
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
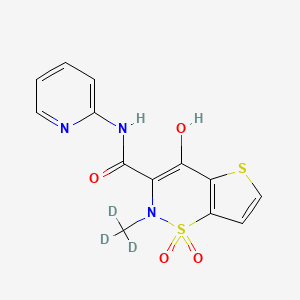
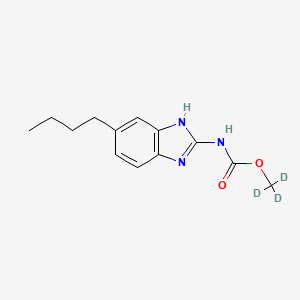
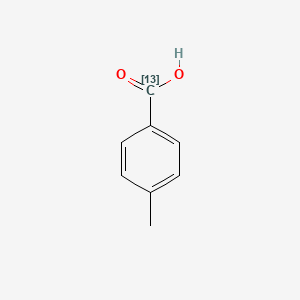
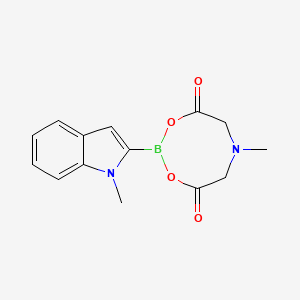
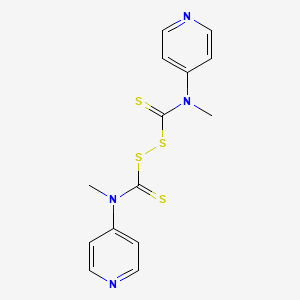


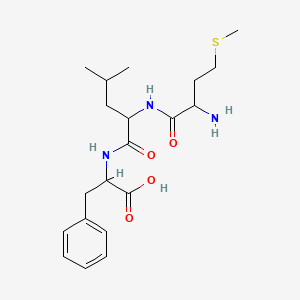
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
